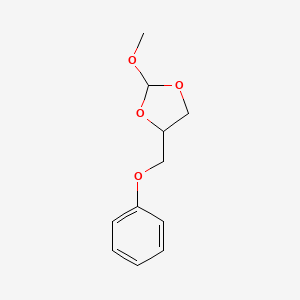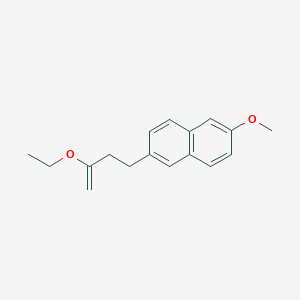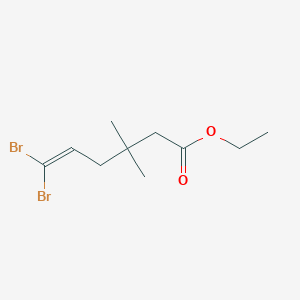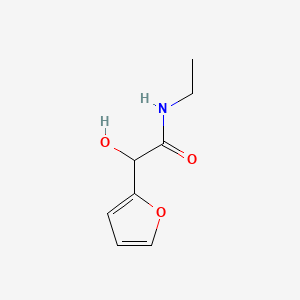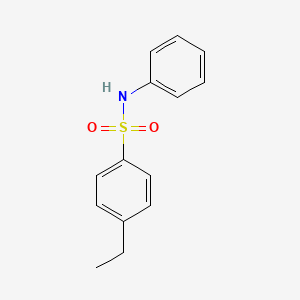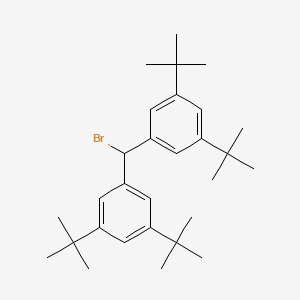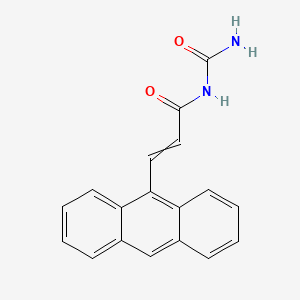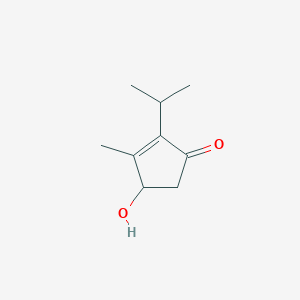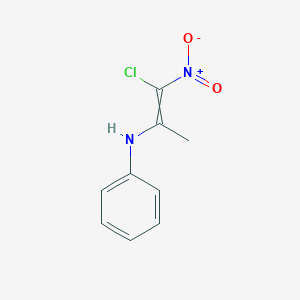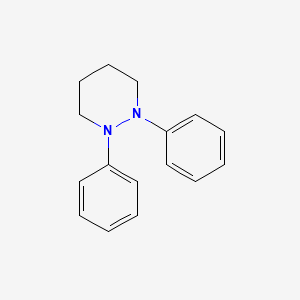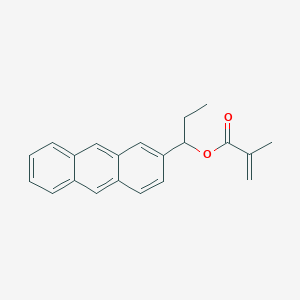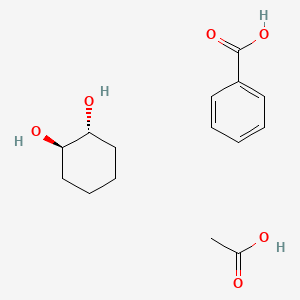
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol” is a complex organic molecule that combines three distinct chemical entities: acetic acid, benzoic acid, and (1R,2R)-cyclohexane-1,2-diol. Each of these components contributes unique chemical properties to the compound, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves several steps, each requiring specific reaction conditions:
Acetic Acid: Acetic acid is typically produced via the oxidation of ethanol or the carbonylation of methanol.
Benzoic Acid: Benzoic acid can be synthesized through the oxidation of toluene using potassium permanganate or through the hydrolysis of benzoyl chloride.
(1R,2R)-Cyclohexane-1,2-diol: This diol can be prepared by the catalytic hydrogenation of cyclohexene oxide.
Industrial Production Methods
Industrial production methods for these components often involve large-scale chemical processes:
Acetic Acid: Produced industrially by the methanol carbonylation process.
Benzoic Acid: Manufactured through the partial oxidation of toluene with oxygen.
(1R,2R)-Cyclohexane-1,2-diol: Produced via the hydrogenation of cyclohexene oxide using a suitable catalyst.
Analyse Chemischer Reaktionen
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The diol component can be oxidized to form cyclohexane-1,2-dione.
Reduction: Benzoic acid can be reduced to benzyl alcohol.
Substitution: Acetic acid can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for the oxidation of alcohols to aldehydes and ketones.
Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of carboxylic acids to alcohols.
Substitution: Acetic acid can react with thionyl chloride (SOCl2) to form acetyl chloride.
Major Products
Oxidation: Cyclohexane-1,2-dione from the diol.
Reduction: Benzyl alcohol from benzoic acid.
Substitution: Acetyl chloride from acetic acid.
Wissenschaftliche Forschungsanwendungen
The compound has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which the compound exerts its effects involves interactions with various molecular targets and pathways:
Acetic Acid: Acts as a weak acid, donating protons in chemical reactions.
Benzoic Acid: Functions as an antimicrobial agent by inhibiting the growth of bacteria and fungi.
(1R,2R)-Cyclohexane-1,2-diol: Participates in hydrogen bonding and can act as a chiral auxiliary in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Formic Acid: Similar to acetic acid but with a simpler structure.
Salicylic Acid: Similar to benzoic acid but with an additional hydroxyl group.
Cyclohexane-1,2-diol (racemic): Similar to (1R,2R)-cyclohexane-1,2-diol but not enantiomerically pure.
Uniqueness
The uniqueness of the compound lies in its combination of three distinct chemical entities, each contributing specific properties that make it valuable for various applications. The presence of both carboxylic acids and a chiral diol allows for diverse chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
64503-98-6 |
|---|---|
Molekularformel |
C15H22O6 |
Molekulargewicht |
298.33 g/mol |
IUPAC-Name |
acetic acid;benzoic acid;(1R,2R)-cyclohexane-1,2-diol |
InChI |
InChI=1S/C7H6O2.C6H12O2.C2H4O2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8;1-2(3)4/h1-5H,(H,8,9);5-8H,1-4H2;1H3,(H,3,4)/t;5-,6-;/m.1./s1 |
InChI-Schlüssel |
SJOUSRFSURVCJT-JGHXHLRYSA-N |
Isomerische SMILES |
CC(=O)O.C1CC[C@H]([C@@H](C1)O)O.C1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
CC(=O)O.C1CCC(C(C1)O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


